![molecular formula C14H12BrN B6202864 2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile CAS No. 2113005-04-0](/img/new.no-structure.jpg)
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile
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Overview
Description
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile is an organic compound that features a brominated naphthalene ring attached to a nitrile group via a methylpropanenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile typically involves the bromination of naphthalene followed by a series of reactions to introduce the nitrile group. One common method involves the use of 1,8-dibromonaphthalene as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed reactions and efficient purification techniques are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The brominated naphthalene ring can engage in π-stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (8-Bromonaphthalen-1-yl)methanol
- 1,8-Dibromonaphthalene
- 2-(Bromomethyl)naphthalene
- 4-Bromo-N-(1-naphthalen-1-yl-ethyl)benzamide
Uniqueness
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile is unique due to its specific structural features, which combine the properties of a brominated naphthalene ring with a nitrile group.
Properties
CAS No. |
2113005-04-0 |
---|---|
Molecular Formula |
C14H12BrN |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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